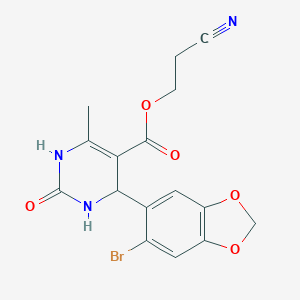![molecular formula C41H28N2 B388337 2-(ANTHRACEN-9-YL)-4,5-BIS({[1,1'-BIPHENYL]-4-YL})-1H-IMIDAZOLE](/img/structure/B388337.png)
2-(ANTHRACEN-9-YL)-4,5-BIS({[1,1'-BIPHENYL]-4-YL})-1H-IMIDAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole is a complex organic compound that features an anthracene moiety and biphenyl groups attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of anthracene derivatives with biphenyl-substituted imidazole precursors under controlled conditions. The reaction often requires the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, imidazoline derivatives, and various substituted biphenyl-imidazole compounds.
科学的研究の応用
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole has several scientific research applications:
Organic Electronics: Used as an emitter in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Biomedical Imaging: Employed as a fluorescent probe for cellular imaging and diagnostics.
Photovoltaics: Investigated for use in organic solar cells as a light-harvesting material.
Chemical Sensors: Utilized in the development of sensors for detecting heavy metal ions and other analytes.
作用機序
The mechanism of action of 2-(anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole involves its ability to participate in intramolecular charge transfer (ICT) processes. The electron-donating and electron-accepting groups within the molecule facilitate the transfer of electrons, leading to fluorescence emission. This property is exploited in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with cellular components in biomedical imaging and electron transport pathways in electronic devices .
類似化合物との比較
Similar Compounds
2-(Anthracen-9-yl)benzothiazole: Similar in structure but with a benzothiazole moiety instead of an imidazole ring.
9,10-Diphenylanthracene: Features phenyl groups attached to the anthracene core, commonly used in photon upconversion systems.
Anthracene-oxadiazole derivatives: Used in OLEDs, similar photophysical properties but different heterocyclic ring.
Uniqueness
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole is unique due to its combination of anthracene and biphenyl groups attached to an imidazole ring, providing a distinct set of photophysical properties and chemical reactivity. This makes it particularly suitable for applications in organic electronics and biomedical imaging where specific fluorescence and charge transfer characteristics are desired .
特性
分子式 |
C41H28N2 |
|---|---|
分子量 |
548.7g/mol |
IUPAC名 |
2-anthracen-9-yl-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C41H28N2/c1-3-11-28(12-4-1)30-19-23-32(24-20-30)39-40(33-25-21-31(22-26-33)29-13-5-2-6-14-29)43-41(42-39)38-36-17-9-7-15-34(36)27-35-16-8-10-18-37(35)38/h1-27H,(H,42,43) |
InChIキー |
XBOOXYFWQMTLIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=C(C=C7)C8=CC=CC=C8 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=C(C=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B388254.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B388255.png)
![2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine](/img/structure/B388257.png)

![4-(3,5-Diphenyl-[1,2,4]triazol-4-yl)-phthalonitrile](/img/structure/B388264.png)

![2-{4-[(2-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388266.png)

![2-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388268.png)
![3-(4-ETHYLPHENYL)-2-[4-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388270.png)
![2-[3-(1-naphthylmethoxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B388272.png)



